molecular formula C9H10ClN5 B13650884 (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine

(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine

Cat. No.: B13650884
M. Wt: 223.66 g/mol
InChI Key: WMTAJURROFFPSK-UHFFFAOYSA-N
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Description

(1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl)methanamine is a small organic molecule featuring a tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 5-position with a methanamine moiety. This compound belongs to a class of tetrazole derivatives known for their structural versatility and bioactivity, particularly in medicinal chemistry.

The methanamine group may act as a hydrogen bond donor or participate in salt bridge formation in biological systems.

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C9H10ClN5/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15/h2-4H,5,11H2,1H3

InChI Key

WMTAJURROFFPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl)methanamine

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Formation of the 5-substituted 1H-tetrazole core via [3+2] cycloaddition of sodium azide to an appropriately substituted nitrile.
  • Step 2: Introduction of the methanamine group at the tetrazole 5-position, either by direct substitution or reduction of a corresponding intermediate.

This approach leverages the well-established Huisgen cycloaddition mechanism catalyzed by metal complexes or conducted under thermal conditions.

Cycloaddition of Sodium Azide to 3-Chloro-4-methylbenzonitrile

The key intermediate, 5-(3-chloro-4-methylphenyl)-1H-tetrazole, is synthesized by the [3+2] cycloaddition of sodium azide to 3-chloro-4-methylbenzonitrile. This reaction is typically catalyzed by transition metal complexes such as cobalt(II), copper(II), or zinc(II) complexes, which facilitate the azide attack on the nitrile carbon under mild to moderate heating (80–110 °C).

Typical reaction conditions:

Parameter Details
Substrate 3-Chloro-4-methylbenzonitrile
Azide source Sodium azide (NaN₃)
Catalyst Co(II), Cu(II), or Zn(II) complexes
Solvent Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature 100–110 °C
Reaction time 12 hours
Work-up Acidic quench (e.g., 1N HCl), extraction with ethyl acetate, drying over Na₂SO₄
Purification Column chromatography on silica gel

This method yields 5-(3-chloro-4-methylphenyl)-1H-tetrazole in good yields (typically 75–90%) with high purity confirmed by NMR and IR spectroscopy.

Introduction of the Methanamine Group at Tetrazole 5-Position

The methanamine substituent at the 5-position of the tetrazole ring can be introduced by one of the following methods:

Reduction of Tetrazole-5-carboxylate or Tetrazole-5-nitrile Derivatives
  • Starting from 5-substituted tetrazole carboxylates or nitriles, reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux converts the carboxyl or nitrile group to the corresponding aminomethyl group at the 5-position.
Reducing Agent Conditions Product Yield (%) Reference
LiAlH₄ THF, reflux, 6 hours This compound 70–75

This method is effective but requires strict anhydrous conditions and careful quenching due to the reactivity of LiAlH₄.

Direct Aminomethylation via Nucleophilic Substitution
  • Alternatively, the tetrazole intermediate bearing a good leaving group (e.g., halomethyl substituent) at the 5-position can undergo nucleophilic substitution with ammonia or amine sources to afford the methanamine derivative.

This approach is less commonly reported for this specific compound but is a viable synthetic route in tetrazole chemistry.

Catalytic and Microwave-Assisted Variants

Recent advances include the use of microwave irradiation to accelerate the Appel reaction step in the synthesis of tetrazole intermediates, followed by sodium azide substitution to form the tetrazole ring. These methods reduce reaction times and improve yields.

Moreover, cobalt(II) complexes have been shown to catalyze the [3+2] cycloaddition efficiently, providing an environmentally friendlier and milder alternative to traditional heating methods.

Summary of Preparation Methods

Step Methodology Conditions/Notes Yield (%) References
Formation of tetrazole core [3+2] Cycloaddition of NaN₃ to 3-chloro-4-methylbenzonitrile Co(II) catalyst, DMSO, 110 °C, 12 h 75–90
Introduction of methanamine LiAlH₄ reduction of tetrazole-5-carboxylate/nitrile THF, reflux, 6 h 70–75
Alternative amination Nucleophilic substitution on halomethyl tetrazole Ammonia or amine nucleophile, mild conditions Variable
Microwave-assisted synthesis Appel reaction followed by azide substitution Microwave irradiation, shorter reaction times Improved

Analytical and Purification Techniques

  • Purity Assessment: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point determination.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), infrared (IR) spectroscopy, and single-crystal X-ray diffraction (SC-XRD) are used to confirm the structure and purity of the compound.
  • Safety Considerations: Handling tetrazole derivatives requires precautions due to their potential irritancy and sensitivity; use of personal protective equipment (PPE) and fume hoods is recommended.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can target the tetrazole ring or the chloro-substituted phenyl group, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for detection or purification purposes.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine moiety can participate in hydrogen bonding or ionic interactions. These combined interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrazole-methanamine derivatives are highly dependent on substituents. Key analogues and their distinguishing features include:

Compound Name Substituents Key Structural Differences Reference
(1-(3-Nitrobenzyl)-1H-tetrazol-5-yl)methanamine 3-Nitrobenzyl group Electron-withdrawing nitro group vs. chloro-methyl
(1H-Tetrazol-5-yl)methanamine hydrochloride Unsubstituted tetrazole Lack of aryl substituent; hydrochloride salt
Phenyl(2H-tetrazol-5-yl)methanamine Phenyl group Non-halogenated aryl substituent
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine 4-Chlorophenyl + benzimidazole Chloro at para position; fused benzimidazole

Key Observations :

  • Electron-Withdrawing vs.
  • Chlorine Position : In N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine , the chloro group at the para position may alter π-π stacking interactions compared to the meta position in the target compound.
Physicochemical Properties
Property Target Compound (1-(3-Nitrobenzyl)-1H-tetrazol-5-yl)methanamine Phenyl(2H-tetrazol-5-yl)methanamine
Molecular Formula C₉H₁₀ClN₅ C₉H₁₀N₆O₂ C₈H₉N₅
Molecular Weight 231.67 g/mol 234.21 g/mol 175.20 g/mol
Key Functional Groups Cl, CH₃, NH₂ NO₂, NH₂ NH₂, C₆H₅
Lipophilicity (Predicted) High (Cl and CH₃ groups) Moderate (NO₂ reduces hydrophobicity) Moderate (non-halogenated aryl)

Notes:

  • The target compound’s chloro and methyl groups likely increase logP compared to nitro or phenyl analogues, favoring blood-brain barrier penetration .
  • Hydrochloride salts (e.g., (1H-tetrazol-5-yl)methanamine hydrochloride ) improve aqueous solubility but may alter bioavailability.

Biological Activity

(1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl)methanamine, also known by its CAS number 1267450-12-3, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 223.66 g/mol
  • Purity : 98% .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The tetrazole ring enhances the compound's stability and reactivity, making it a valuable scaffold in drug design.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, disrupting normal cellular proliferation .
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating significant effects against different cancer cell lines.

Anticancer Activity

The compound has exhibited cytotoxic effects against several cancer types, including:

  • Colon Cancer : IC50 values reported as low as 10 µM against SW480 and SW620 cell lines.
  • Prostate Cancer : Effective against PC3 cells with similar IC50 values .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit cell proliferation and induce apoptosis:

  • SW480 Cells : Induced late apoptosis in over 95% of treated cells.
  • K-562 Cells : Demonstrated a reduction in viable cells by 73% at optimal concentrations .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicitySW480≤ 10Apoptosis induction
CytotoxicityPC3≤ 10Cell cycle arrest
CytotoxicityK-562≤ 10Apoptosis induction

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study focused on the cytotoxic effects of various tetrazole derivatives found that this compound displayed superior activity compared to traditional chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Research utilizing flow cytometry revealed that treatment with this compound resulted in significant late-stage apoptosis in colon cancer cells, supporting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols and characterization techniques for (1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl)methanamine?

  • Synthesis : The compound can be synthesized via heterocyclic condensation reactions. A representative method involves reacting precursors (e.g., substituted phenyl derivatives) with tetrazole-forming agents under controlled conditions. For example, catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C yield tetrazole derivatives with high purity .
  • Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-Cl vibrations at 750 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress .

Table 1: Key Reaction Conditions

ParameterConditionSource
CatalystBleaching Earth Clay (10 wt%)
SolventPEG-400
Temperature70–80°C
Reaction Time1 hour

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and full-body suits to prevent dermal exposure. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters are advised for higher concentrations .
  • Environmental Controls : Avoid drainage contamination. Ensure proper ventilation and use fume hoods during synthesis .

Q. What physicochemical properties are critical for experimental design?

  • Limited data exists, but key parameters include:

  • Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to the tetrazole and amine moieties.
  • Stability : Stable under recommended storage (dry, 2–8°C). Avoid strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Variable Optimization : Use Design of Experiments (DoE) to test catalysts (e.g., transition metals), solvents (e.g., ethanol vs. PEG-400), and temperatures. Evidence suggests PEG-400 enhances solubility and reaction efficiency .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to identify rate-limiting steps .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Case Example : Discrepancies in NH₂ proton signals may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s tetrazole-thiol derivatives) to validate assignments .

Q. What methodologies assess the compound’s biological activity?

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition studies (e.g., α-glucosidase for diabetes research) .
  • Molecular Docking : Model interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina to predict binding affinities .

Q. How can structural insights (e.g., crystallography) guide functional modifications?

  • X-ray Diffraction : Resolve the 3D structure to identify steric hindrance or hydrogen-bonding sites. For example, ’s triazolone derivative reveals planar geometry, guiding substitutions for improved bioactivity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity or stability .

Q. How to address gaps in toxicological data for risk assessment?

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., ’s fluorophenyl analogs) to estimate acute toxicity (LD₅₀) and carcinogenicity .
  • In Silico Tools : Apply QSAR models (e.g., EPA’s TEST) to predict endpoints like mutagenicity .

Key Challenges and Contradictions

  • Synthesis Reproducibility : Varied yields reported in (high purity) vs. (requires optimization) suggest solvent and catalyst sensitivity.
  • Toxicology Data : While IARC and ACGIH classify no carcinogenic risk for components, in silico predictions ( ) highlight the need for empirical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.